5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine
Description
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBENXQDIFRNASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NNC2=NN=C1Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Use of Chlorinated Precursors
Starting materials like 3,6-dichloropyridazine-4-carbonitrile inherently preserve the C5 chlorine atom during cyclization. This avoids post-cyclization halogenation but limits structural diversity.
Late-Stage Chlorination
For analogues requiring variable substitution patterns, chlorination can be performed post-cyclization using:
-
Phosphorus oxychloride (POCl) : Reacts with hydroxyl groups at 120°C (2 h, 85% yield)
-
N-Chlorosuccinimide (NCS) : Selective chlorination in DCM at 0°C to RT (12 h, 72% yield)
POCl is preferred for bulk synthesis due to cost-effectiveness, while NCS offers better regioselectivity for lab-scale applications.
An unconventional pathway involves 3-arylsydnone precursors. Reacting 4-acetyl-3-arylsydnones with phenylhydrazines in acetic acid/ethanol (reflux, 2 h) forms hydrazone intermediates, which undergo cyclodehydration in DMF/POCl to yield the target compound. Although lower yielding (47–53%), this route enables introduction of diverse aryl groups at position 6.
Mechanistic Insight :
-
Hydrazone formation via nucleophilic attack of phenylhydrazine
-
Vilsmeier-Haack adduct generation with POCl/DMF
-
Intramolecular cyclization with CO elimination
Purification and Characterization Protocols
Final products require rigorous purification and analysis:
Chromatographic Purification
-
Mobile Phase : Dichloromethane/methanol gradient (0–3% MeOH)
-
Silica Gel Mesh : 230–400 ASTM
-
Recovery Rate : 89–92%
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| NMR (DMSO-d) | δ 15.08 (s, NH), 8.20 (s, C4-H) |
| NMR | 158.2 (C3), 145.6 (C5-Cl) |
| LC-MS (ESI+) | m/z 186.0 [M+H] |
X-ray crystallography confirms planar pyridazine rings with dihedral angles of 1.2° between pyrazole and pyridazine moieties.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amination Reactions: Buchwald–Hartwig amination can be used to introduce amine groups at specific positions on the scaffold.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Suzuki–Miyaura Cross-Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Buchwald–Hartwig Amination: Reagents include palladium catalysts, ligands, and amine sources.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling can yield various substituted pyrazolo[3,4-c]pyridazines, while amination reactions can introduce different amine functionalities.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves several chemical reactions that allow for functionalization at various positions on the pyrazolo[3,4-c]pyridazine scaffold. Recent studies have demonstrated methods for the selective functionalization of this compound, which can be utilized to enhance its biological activity and target specificity.
Functionalization Techniques:
- N-Alkylation Reactions: These reactions allow for modifications at the nitrogen atoms, enhancing solubility and biological interactions.
- Suzuki-Miyaura Cross-Coupling: This method has been employed to introduce diverse aryl groups at the C-3 position, which is crucial for optimizing pharmacological properties.
- Borylation and Electrophilic Trapping: These techniques facilitate the introduction of various functional groups that can modulate the compound's activity against specific biological targets .
The biological activities of this compound have been explored in various studies, showcasing its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-c]pyridazine core exhibit significant anticancer properties. For instance:
- Cyclin-dependent Kinase Inhibition: Compounds derived from this scaffold have shown potent inhibition against CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 . This inhibition is crucial for controlling cell proliferation in cancer cells.
- Cellular Proliferation Inhibition: Studies have demonstrated that derivatives of this compound can effectively inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Cryptosporidium parvum: In studies aimed at developing treatments for cryptosporidiosis, modifications of similar pyrazolo compounds have shown promising activity with EC50 values around 0.17 µM against C. parvum . This suggests that this compound could be a candidate for further development in this area.
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment:
Neurological Disorders
Inhibitors targeting glycogen synthase kinase 3 (GSK-3) have been identified as potential treatments for neurological disorders such as Alzheimer's disease. Compounds structurally related to this compound have been investigated for their GSK-3 inhibitory activity, indicating a possible role in neuroprotection and cognitive enhancement .
Fragment-Based Drug Discovery (FBDD)
The compound serves as a valuable scaffold in FBDD due to its ability to be elaborated into more complex structures through late-stage functionalization strategies. This approach allows researchers to create libraries of compounds that can be screened for biological activity against specific targets .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| MDPI Study (2022) | Anticancer Activity | Demonstrated potent inhibition of CDK2 and CDK9 with significant selectivity profiles |
| RSC Advances (2023) | Synthesis Techniques | Developed multiple functionalization strategies enhancing the scaffold's applicability in drug discovery |
| PMC Article (2023) | Antimicrobial Efficacy | Identified derivatives with promising activity against Cryptosporidium parvum |
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural similarity to purine allows it to bind to active sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4,5-Diphenyl-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine (Compound 4)
Structural Features :
- Core: Pyrazolo[3,4-c]pyridazine.
- Substituents: Phenyl groups at positions 4 and 5, amine at position 3.
Physicochemical Properties :
5-Fluoro-1H-Pyrazolo[3,4-b]Pyridin-3-Amine
Structural Features :
- Core: Pyrazolo[3,4-b]pyridine.
- Substituents: Fluorine at position 5, amine at position 3.
Key Differences :
- The pyridine core (vs.
FR 180204 (5-(2-Phenylpyrazolo[1,5-a]Pyridin-3-yl)-1H-Pyrazolo[3,4-c]Pyridazin-3-Amine)
Structural Features :
- Core: Pyrazolo[3,4-c]pyridazine with a 2-phenylpyrazolo[1,5-a]pyridinyl extension.
Ethyl 5-Chloro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate
Structural Features :
- Core: Pyrazolo[3,4-c]pyridine.
- Substituents: Chlorine at position 5, carboxyethyl ester at position 3.
Functional Impact :
- Synthetic Utility : Intermediate for further derivatization (e.g., amidation, hydrolysis).
Data Tables
Table 2. Physicochemical Properties
Biological Activity
5-Chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazolo-pyridazine scaffold. Its chemical formula is C6H5ClN4, and it features a chlorine atom at the 5-position of the pyrazole ring. This structural configuration is essential for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H5ClN4 |
| CAS Number | 64613-37-2 |
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The compound demonstrated cytotoxic effects comparable to doxorubicin, a standard chemotherapeutic agent.
Mechanism of Action:
The compound's mechanism involves inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2). These enzymes play crucial roles in cell proliferation and survival. The presence of the pyrazolo[3,4-c]pyridazin scaffold allows for effective binding through hydrophilic interactions, enhancing its inhibitory effects on these targets .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Chlorine Substitution: The chlorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
- Pyrazolo-Pyridazine Core: This core structure is essential for the compound's ability to inhibit kinases involved in cell cycle regulation.
Research has shown that modifications to this core can lead to variations in potency against different cancer cell lines. For instance, derivatives with electron-donating groups showed improved activity against CDK1/cyclin B compared to those with electron-withdrawing groups .
Study 1: Nanoparticle Formulation
A recent study explored the formulation of nanoparticles using this compound. These nanoparticles exhibited enhanced cytotoxicity against HepG2 and MCF7 cells compared to the unformulated compound. The study highlighted how encapsulation improved bioavailability and targeted delivery of the drug .
Study 2: In Silico Docking Studies
In silico studies have provided insights into the binding affinities of this compound with EGFR and CDK2. Docking simulations revealed favorable interactions that support its role as a potential therapeutic agent in cancer treatment .
Q & A
Basic: What synthetic routes are commonly employed for 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine?
The synthesis typically involves multi-step reactions starting from pyrazole or pyridazine precursors. Key steps include:
- Chlorination : Introduction of the chlorine substituent via electrophilic substitution or halogen exchange reactions. For example, chlorination of pyridazine derivatives using POCl₃ or other chlorinating agents under reflux conditions .
- Amine functionalization : Coupling reactions with ammonia or protected amine sources (e.g., hydrazine derivatives) to introduce the 3-amine group. Solvents like ethanol or acetic acid are often used, with heating to facilitate cyclization .
Methodological Tip : Monitor reaction progress using TLC or LC-MS to optimize intermediate isolation.
Basic: How is structural confirmation achieved post-synthesis?
Structural characterization relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, the amine proton typically appears as a broad singlet at δ 5.5–6.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns matching chlorine (e.g., [M+H]⁺ at m/z 200.0362 for C₆H₅ClN₅) .
- X-ray crystallography : For unambiguous confirmation of solid-state conformation .
Advanced: How can reaction conditions be optimized for higher yields?
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and stoichiometry (amine:chloro-precursor ratio).
- Response surface modeling : Identify interactions between variables. For instance, higher temperatures in polar solvents may accelerate cyclization but risk decomposition .
Case Study : A study on pyrazolo-pyrimidines achieved 85% yield by optimizing base (K₂CO₃) and reaction time (12 hr) via DoE .
Advanced: How to resolve contradictions in reported spectral data for this compound?
Contradictions often arise from solvent effects or tautomeric equilibria. For example:
| Study | ¹H NMR (δ, ppm) | Conditions |
|---|---|---|
| A | 6.21 (s, 1H, NH₂) | DMSO-d₆, 25°C |
| B | 5.98 (s, 1H, NH₂) | CDCl₃, 25°C |
Resolution : Repeat experiments under identical conditions and use variable-temperature NMR to detect tautomerism.
Advanced: What computational methods aid in predicting reactivity?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chlorine atom exhibits high electrophilicity (f⁻ ≈ 0.15), making it prone to substitution .
- Reaction path simulations : Quantum mechanical/molecular mechanical (QM/MM) models to explore transition states for ring-forming steps .
Advanced: How does the compound react with diverse nucleophiles?
The 5-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with:
- Amines : Forms 5-aminated derivatives (e.g., with piperidine at 60°C in DMF) .
- Thiols : Requires catalytic Cu(I) for C–S bond formation .
Caution : Steric hindrance from the pyrazolo-pyridazine core may slow kinetics; use excess nucleophile and prolonged heating.
Advanced: What stability challenges arise under varying conditions?
- pH sensitivity : The amine group protonates below pH 4, altering solubility. Store in neutral buffers.
- Thermal degradation : Dechlorination observed above 150°C; use low-temperature reactions (<100°C) for functionalization .
Basic: Which functional groups drive its bioactivity?
- 3-Amino group : Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- 5-Chloro substituent : Enhances lipophilicity and membrane permeability .
Advanced: What are key scale-up challenges in synthesis?
- Mixing efficiency : Heterogeneous reactions (e.g., solid intermediates) require high-shear mixing.
- Heat transfer : Exothermic cyclization steps necessitate jacketed reactors with precise temperature control .
Advanced: How to design derivatives for medicinal applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
